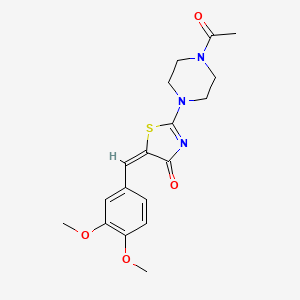

![molecular formula C11H6Cl2F3N B2738205 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 259175-24-1](/img/structure/B2738205.png)

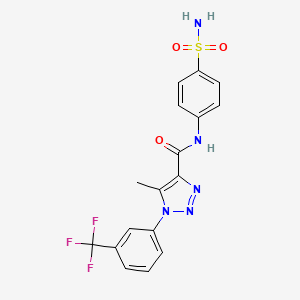

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole” is a hydrazine derivative . It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . It may be used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives .

Synthesis Analysis

The synthesis of “1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole” involves the use of 2,6-dichloro-4-trifluoromethylphenylamine as a raw material. This undergoes a diazotization reaction to produce a diazonium salt. The diazonium salt then condenses with ethyl acetoacetate and undergoes cyclization to produce the final product .Molecular Structure Analysis

The molecular structure of “1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole” includes a pyrazole ring substituted at positions 1, 3, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, cyano, (trifluoromethyl)sulfonyl, and amino groups, respectively .Chemical Reactions Analysis

“1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole” can react with α, β -unsaturated aldehydes in acid medium . It can also react with several α, β -unsaturated carboxyl compounds .Applications De Recherche Scientifique

Agrochemical Applications

The compound’s trifluoromethyl group imparts special properties, making it valuable in agrochemicals. For instance:

- Fipronil and Analogues : These phenylpyrazole insecticides, including fipronil, contain trifluoromethyl groups. They are widely used for residential and commercial control of turf grass pests .

Pharmaceutical Applications

Trifluoromethyl-containing molecules have gained prominence in pharmaceutical research due to their unique properties:

- Anti-Inflammatory Agents : Some 4-functionalized 1,3-diphenylpyrazoles with trifluoromethyl groups exhibit anti-inflammatory properties .

- Antiparasitic Agents : Certain pyrazole derivatives, including those with trifluoromethyl substituents, have shown promise as antiparasitic drugs .

- Antidiabetic Drugs : Trifluoromethyl-containing compounds have been explored for their potential in managing diabetes .

Chemical Transformations

The Vilsmeier-Haack (VH) reagent (POCl3/DMF) has been used extensively for various chemical transformations. Notably:

- Formylation of Heterocycles : VH reagent facilitates formylation of aromatic and heteroaromatic substrates, leading to novel routes for synthesizing heterocyclic compounds .

- 4-Formylpyrazoles : The VH reagent enables the synthesis of 4-formylpyrazoles from double formylation of hydrazones .

Biological Activity and Fluorine Atoms

Fluorine atoms play a crucial role in biological activity due to their unique properties:

Mécanisme D'action

While the exact mechanism of action for “1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole” is not specified, similar compounds such as Pyriprole and Fipronil, which are pyrazole derivatives bearing trifluoromethyl groups, inhibit γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) resulting in uncontrolled hyperactivity of the central nervous system of fleas and ticks .

Safety and Hazards

Orientations Futures

The future directions for “1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole” could involve its use in the synthesis of various heterocyclic compounds . Trifluoromethyl-containing molecules have found considerable utilization in the agrochemical and pharmaceutical industries . For example, pyrazole derivatives bearing trifluoromethyl groups, such as fipronil and analogs, are widely used phenylpyrazole insecticides .

Propriétés

IUPAC Name |

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2F3N/c12-8-5-7(11(14,15)16)6-9(13)10(8)17-3-1-2-4-17/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNDNYMRQWSEJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2738125.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea](/img/structure/B2738126.png)

![3-(4-methoxybenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738130.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2738131.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2738136.png)

![6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2738140.png)

![5-methyl-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2738143.png)